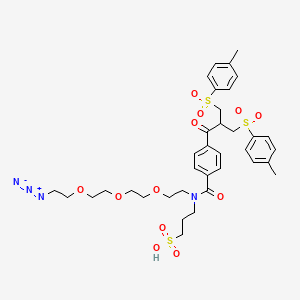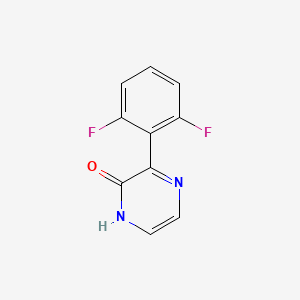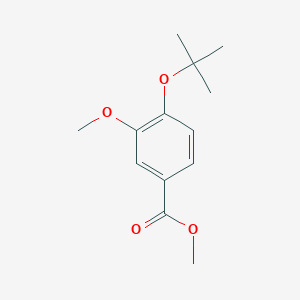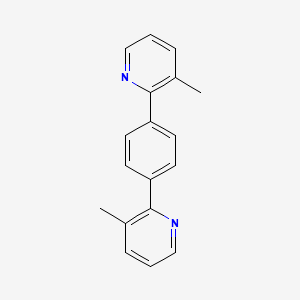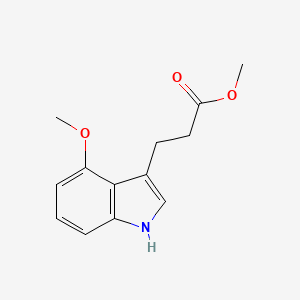
Methyl 3-(4-Methoxy-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31977888 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31977888 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods
In an industrial setting, the production of MFCD31977888 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as crystallization and distillation are employed to purify the final product, ensuring it meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
MFCD31977888 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving MFCD31977888 typically result in the addition of hydrogen atoms, altering its chemical structure.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using specific catalysts and reagents.
Common Reagents and Conditions
Common reagents used in reactions involving MFCD31977888 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving MFCD31977888 depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while reduction reactions produce hydrogenated compounds.
Scientific Research Applications
MFCD31977888 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
methyl 3-(4-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO3/c1-16-11-5-3-4-10-13(11)9(8-14-10)6-7-12(15)17-2/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
NSSDKOIJBXPNGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


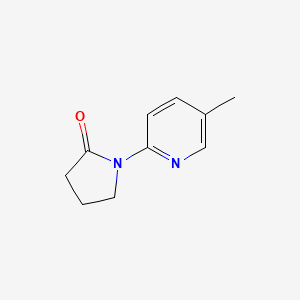

![5-Bromo-8-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13705796.png)





